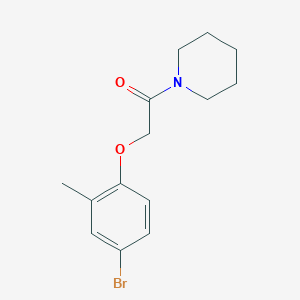
2-(4-Bromo-2-methylphenoxy)-1-(piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-methylphenoxy)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H18BrNO2 and its molecular weight is 312.20 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-bromo-2-methylphenoxy)acetyl]piperidine is 311.05209 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-Bromo-2-methylphenoxy)-1-(piperidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
- Molecular Formula : C15H20BrNO2
- Molecular Weight : 320.24 g/mol
- IUPAC Name : this compound
The compound features a brominated aromatic ring and a piperidine moiety, which are significant for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in cancer cells. Research indicates that compounds with similar structures often inhibit key enzymes involved in cancer progression, such as:
- 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) : This enzyme plays a crucial role in steroid metabolism and is associated with prostate cancer development. Compounds that inhibit this enzyme can potentially reduce tumor growth.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.67 | Induction of apoptosis and cell cycle arrest |
| PC3 (Prostate) | 3.45 | Inhibition of androgen receptor signaling |
| HCT116 (Colon) | 4.12 | Modulation of apoptosis pathways |
Case Studies
-
MCF7 Breast Cancer Cells :
- Treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 5.67 µM. The mechanism involved induction of apoptosis as confirmed by flow cytometry assays.
-
PC3 Prostate Cancer Cells :
- The compound exhibited an IC50 value of 3.45 µM, indicating potent activity against prostate cancer cells. Mechanistic studies revealed that it inhibits the androgen receptor signaling pathway, which is critical for the growth of prostate cancer cells.
-
HCT116 Colon Cancer Cells :
- An IC50 value of 4.12 µM was observed, suggesting effective inhibition of colon cancer cell proliferation through modulation of apoptotic pathways.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent against various cancers. Its ability to induce apoptosis and inhibit key signaling pathways underscores the importance of further investigation into its pharmacological properties.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-11-9-12(15)5-6-13(11)18-10-14(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQASSZCMSNWCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














